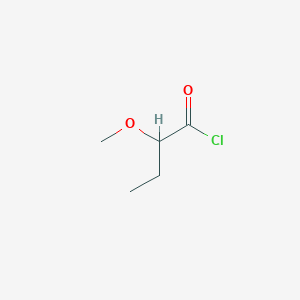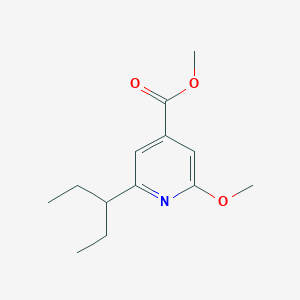
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester
描述
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where isonicotinic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester.
化学反应分析
Types of Reactions
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isonicotinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester functional group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active isonicotinic acid, which may interact with enzymes or receptors. The methoxy group can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl isonicotinate: Similar structure but lacks the ethyl-propyl and methoxy groups.
Ethyl isonicotinate: Similar but with an ethyl group instead of the methoxy group.
6-Methoxy-isonicotinic acid: Lacks the ester moiety.
Uniqueness
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is unique due to the presence of both the methoxy group and the isonicotinic acid methyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
methyl 2-methoxy-6-pentan-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-9(6-2)11-7-10(13(15)17-4)8-12(14-11)16-3/h7-9H,5-6H2,1-4H3 |
InChI 键 |
HXCLVHBGCGJZDL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=NC(=CC(=C1)C(=O)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

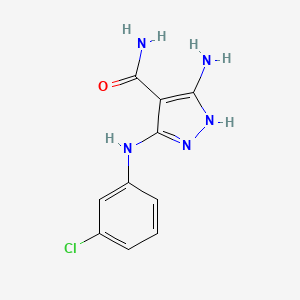

![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8515113.png)
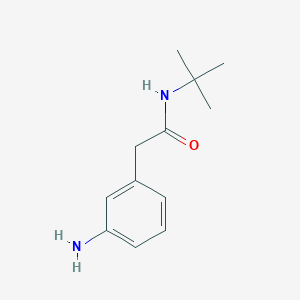
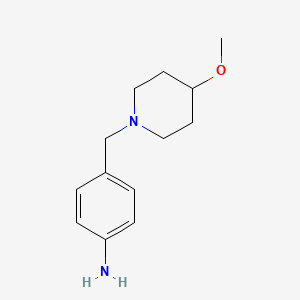
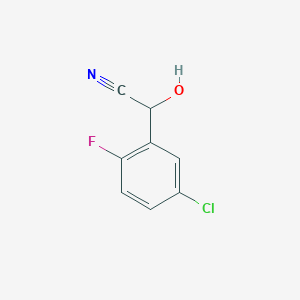
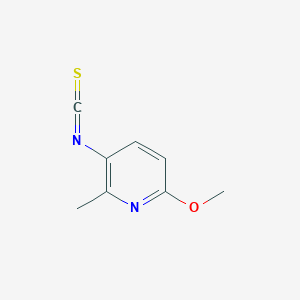
![5-Fluoro-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8515159.png)
![N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B8515171.png)
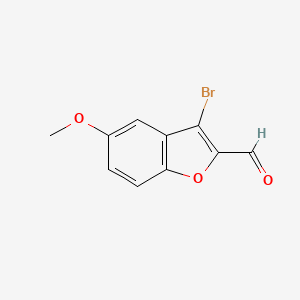
![4-[(11-Phenylundecyl)amino]benzoic acid](/img/structure/B8515185.png)
